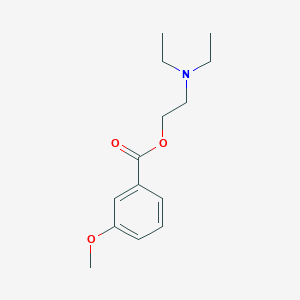
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide, also known as HPP, is a chemical compound with potential applications in scientific research. HPP is a small molecule inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. Inhibition of NMT by HPP has been shown to have potential therapeutic effects in various diseases, including cancer, infectious diseases, and neurological disorders.
Mecanismo De Acción
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide works by inhibiting the enzyme NMT, which is involved in the post-translational modification of proteins. NMT adds a myristoyl group to the N-terminus of proteins, which is important for their localization and function. Inhibition of NMT by 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide prevents the myristoylation of proteins, leading to their mislocalization and dysfunction. This can have therapeutic effects in various diseases, including cancer, infectious diseases, and neurological disorders.
Biochemical and Physiological Effects:
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide has also been shown to have antiviral and antibacterial effects by inhibiting the replication of viruses and bacteria. In vivo studies have shown that 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide has neuroprotective effects by reducing inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide has several advantages for lab experiments, including its small size, high potency, and specificity for NMT. 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide has some limitations, including its potential toxicity and off-target effects. Researchers must carefully evaluate the potential risks and benefits of using 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide in their experiments.
Direcciones Futuras
There are several future directions for research on 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide. One potential area of research is the development of more potent and selective NMT inhibitors. Another area of research is the exploration of the therapeutic potential of 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide in various diseases, including cancer, infectious diseases, and neurological disorders. Additionally, researchers may investigate the mechanisms of action of 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide and its effects on cellular signaling pathways. Finally, researchers may explore the use of 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide can be synthesized using a multistep process involving the reaction of various chemical reagents. The synthesis of 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide involves the reaction of 3-pyridinemethanol with 2-oxo-2-phenylacetic acid, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is purified through recrystallization to obtain pure 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide.
Aplicaciones Científicas De Investigación
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide has potential applications in various scientific research fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide has been shown to inhibit the growth of cancer cells by targeting NMT, which is overexpressed in many cancer cells. In infectious diseases, 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide has been shown to have antiviral and antibacterial effects by inhibiting the replication of viruses and bacteria. In neurological disorders, 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.
Propiedades
Fórmula molecular |
C9H11N3O2 |
|---|---|
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
(2E)-2-hydroxyimino-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C9H11N3O2/c1-7(12-14)9(13)11-6-8-3-2-4-10-5-8/h2-5,14H,6H2,1H3,(H,11,13)/b12-7+ |
Clave InChI |
FDKBXNODEUAORP-KPKJPENVSA-N |
SMILES isomérico |
C/C(=N\O)/C(=O)NCC1=CN=CC=C1 |
SMILES |
CC(=NO)C(=O)NCC1=CN=CC=C1 |
SMILES canónico |
CC(=NO)C(=O)NCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



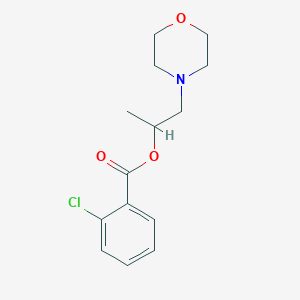
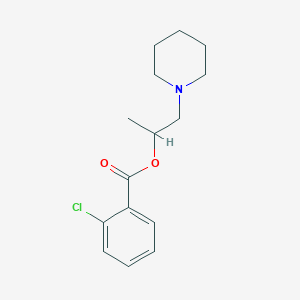


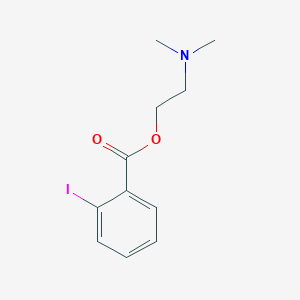
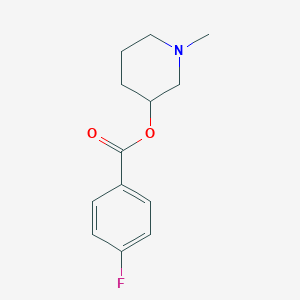
![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)



![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)
